4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrrolo[2,3-b]pyridine core. It is widely used in various fields of scientific research due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . It binds to these receptors, inhibiting their activity and subsequently blocking the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. FGFRs are involved in the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration . By inhibiting FGFRs, this compound disrupts these pathways, leading to altered cellular functions .
Result of Action
The inhibition of FGFRs by this compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-fluoroaniline with suitable reagents can lead to the formation of the desired pyrrolo[2,3-b]pyridine ring system . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as catalytic processes and continuous flow chemistry .
Chemical Reactions Analysis
4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with a different substitution pattern, which can lead to variations in its chemical reactivity and biological activity.
5-Methyl-1H-pyrrolo[2,3-b]pyridine: The presence of a methyl group instead of halogens can significantly alter the compound’s properties and applications.
1H-Pyrazolo[3,4-b]pyridine:
Properties
IUPAC Name |
4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZLZMBIFJYSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701220 |
Source
|
Record name | 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211582-49-8 |
Source
|
Record name | 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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